Anagrelide impurity 1

Descripción

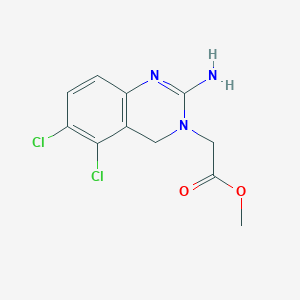

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHPFJCLXKFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431304 | |

| Record name | Anagrelide impurity 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752151-24-9 | |

| Record name | Anagrelide open ring methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAGRELIDE OPEN RING METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Origin and Formation Pathways of Anagrelide Impurity 1

Role of Nitration By-products

A key step in one of the synthetic routes to Anagrelide is the nitration of 2,3-dichlorobenzaldehyde. newdrugapprovals.orggoogle.com While the desired product is 2,3-dichloro-6-nitrobenzaldehyde, the nitration process can be non-selective, leading to the formation of other isomers. The directing effects of the existing substituents on the benzene (B151609) ring can lead to a mixture of products.

Furthermore, strongly acidic conditions used during some synthesis routes can promote unwanted side reactions, such as the chlorination of the aromatic ring, which results in trichloro-impurities that are challenging to remove in subsequent steps. google.com These nitration by-products and over-chlorinated species can react in subsequent steps to form various impurities, including precursors to Anagrelide Impurity 1.

Unreacted Starting Materials and Side Reactions

The synthesis of Anagrelide involves the reaction of multiple intermediates. For instance, one route involves the condensation of a benzyl (B1604629) chloride derivative with glycine (B1666218) ethyl ester. newdrugapprovals.org If the starting materials are not fully consumed, they can persist in the reaction mixture and be carried through to the final product. googleapis.comgoogle.com

This compound, with the chemical name Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, is a direct product of the reaction between 2,3-dichloro-6-nitrobenzylamine (B132486) and ethyl bromoacetate, or the reaction of 2,3-dichloro-6-nitrobenzyl chloride with ethyl glycine. newdrugapprovals.orgsmolecule.comgoogle.com If the subsequent reduction of the nitro group and cyclization to form the quinazolinone ring system are incomplete, this intermediate will remain as an impurity. newdrugapprovals.orggoogle.com

| Impurity Name | CAS Number | Chemical Name |

| This compound | 70380-50-6 | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride |

Formation Mechanisms of Anagrelide Open Ring Methyl Ester Cas No. 752151 24 9

Ring Opening Reactions

The core structure of Anagrelide contains a fused imidazoquinazolinone ring system. nih.gov This heterocyclic system can be susceptible to ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). google.com The lactam ring within the quinazolinone structure can undergo hydrolysis, leading to the formation of an open-ring structure. google.com This type of degradation is a known pathway for many heterocyclic compounds. clockss.org

Specifically, in the final steps of some Anagrelide syntheses, the formation of the hydrochloride salt in refluxing methanol (B129727) and hydrochloric acid can lead to acid hydrolysis of the lactam ring as a competing reaction. google.com This can decrease the yield of the desired product and increase the level of open-ring impurities. google.com

Esterification Processes

The formation of Anagrelide Open Ring Methyl Ester specifically points to an esterification reaction involving methanol. veeprho.com This can occur if methanol is used as a solvent during the synthesis or purification steps, especially under acidic conditions which catalyze esterification. google.com For example, if the lactam ring of Anagrelide or a related intermediate opens to reveal a carboxylic acid, this acid can then be esterified by methanol present in the reaction mixture. epo.org

The presence of the methyl ester in this impurity distinguishes it from the corresponding ethyl ester, suggesting that methanol was involved at the stage of its formation. veeprho.com

| Impurity Name | CAS Number | Chemical Name |

| Anagrelide Open Ring Methyl Ester | 752151-24-9 | Methyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate |

Navigating the Complexities of "Anagrelide Impurity 1": A Case of Ambiguous Identity in Pharmaceutical Analysis

The identification and control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and efficacy. For the anti-thrombocythemic agent Anagrelide, a number of related substances and degradation products are monitored. However, the specific entity "this compound" presents a significant challenge due to a lack of a single, universally accepted chemical identity. Investigations into scientific literature and supplier catalogs reveal that the designation "this compound" is applied to at least two different chemical compounds, leading to considerable ambiguity.

One compound identified as "this compound" is ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride , with the CAS number 70380-50-6. This molecule is a potential intermediate or impurity arising from the synthesis of Anagrelide.

Conversely, other sources label methyl 2-(2-amino-5, 6-dichloroquinazolin-3(4H)-yl)acetate , also known as Anagrelide Open Ring Methyl Ester, with the CAS number 752151-24-9, as "this compound".

This discrepancy is further highlighted by official pharmacopeial sources, such as the United States Pharmacopeia (USP). The USP monograph for Anagrelide Capsules lists several impurities, but does not use the "Impurity 1" nomenclature. Instead, it designates impurities with specific names and structures, such as Anagrelide Related Compound A, B, and C.

Due to this lack of a definitive, single chemical structure for "this compound," a detailed analysis of its specific degradation pathways and stability under various stress conditions, as outlined in the requested article structure, cannot be accurately performed. The generation of scientifically sound data on hydrolytic, oxidative, photolytic, and thermal degradation, as well as the influence of pH, is entirely dependent on having a precise and correct molecular entity to study. Without a consensus on the identity of "this compound," any such analysis would be speculative and scientifically unsound.

Therefore, a comprehensive and scientifically accurate article focusing solely on "this compound" as a single, defined compound is not feasible based on currently available public information. The ambiguity surrounding its identity precludes a detailed and reliable discussion of its degradation and stability profile. Future research and clarification from regulatory bodies would be necessary to resolve this ambiguity and enable a focused study of any specific Anagrelide impurity.

Structural Elucidation and Characterization Methodologies for Anagrelide Impurity 1

Advanced Spectroscopic Techniques for Impurity Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Anagrelide Impurity 1, ¹H-NMR and ¹³C-NMR spectra provide precise information about the hydrogen and carbon framework, respectively.

¹H-NMR spectroscopy would reveal signals corresponding to the distinct proton environments within the molecule. This includes characteristic signals for the aromatic protons on the dichloro-substituted ring, the methylene (B1212753) protons of the quinazoline (B50416) ring and the acetate (B1210297) side chain, and the methyl protons of the ester group.

¹³C-NMR spectroscopy complements this by identifying all unique carbon atoms, including the carbonyl carbon of the methyl ester and the carbons of the quinazoline ring system. While specific spectral data for this impurity is not widely published, expected chemical shifts can be predicted based on the known structure.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | 115 - 145 |

| CH₂ (quinazoline ring) | ~4.5 | ~48 |

| CH₂ (acetate side chain) | ~4.2 | ~50 |

| O-CH₃ (ester) | ~3.7 | ~52 |

| C=O (ester) | N/A | ~170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₁₁H₁₁Cl₂N₃O₂ by providing a highly accurate mass measurement; the monoisotopic mass is 287.022832 g/mol . epa.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. By selecting the protonated molecular ion ([M+H]⁺ at m/z 288.0) as the precursor ion, collision-induced dissociation (CID) would generate a series of product ions. nih.gov This fragmentation pattern provides evidence for the connectivity of the atoms and the presence of specific substructures, such as the quinazoline core and the methyl acetate side chain. Expected fragmentation would involve the neutral loss of the methoxy (B1213986) group (CH₃O) or the entire methyl acetate moiety.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₁Cl₂N₃O₂ | pharmaffiliates.comepa.gov |

| Average Mass | 288.13 g/mol | pharmaffiliates.comepa.gov |

| Monoisotopic Mass | 287.022832 g/mol | epa.gov |

| Precursor Ion [M+H]⁺ | m/z 288.0 | Calculated |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nocode.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The presence of the primary amino group (-NH₂) would be indicated by N-H stretching vibrations. The carbonyl group (C=O) of the methyl ester would produce a strong absorption band, while C-O stretching would also be visible. Aromatic C-H and C=C stretching vibrations would confirm the presence of the benzene (B151609) ring component of the quinazoline structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ester) | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the quinazoline ring system in this compound.

Analysis of Anagrelide and its degradation products by HPLC with UV detection is commonly performed at wavelengths between 251 nm and 254 nm. nih.govtandfonline.com One study on Anagrelide degradation identified a major product with maximum absorption wavelengths (λmax) at 197.1 nm and 258.5 nm, indicating the characteristic UV absorption profile of the quinazoline-related structure. nih.gov This technique is essential for quantitative analysis in chromatographic methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Techniques Coupled with Spectrometry for Impurity Profiling

Chromatographic techniques are essential for separating impurities from the API and other related substances. When coupled with spectrometric detectors, they provide a powerful platform for impurity profiling and identification. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is the cornerstone for the analysis of pharmaceutical impurities. tandfonline.comnih.gov A validated, stability-indicating HPLC method can effectively separate this compound from the parent drug and other degradation products. researchgate.netresearchgate.net

A typical method employs a reverse-phase C8 or C18 column with a gradient elution. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer at an acidic pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The separated components are then introduced into the mass spectrometer for detection and identification. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of impurities at very low levels, which is a requirement under ICH guidelines. researchgate.net

Table 4: Example LC-MS/MS Method Parameters for Anagrelide Impurity Analysis

| Parameter | Condition | Source |

| LC System | ||

| Column | Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) | tandfonline.com |

| Mobile Phase A | Phosphate Buffer (pH 4.1) | tandfonline.com |

| Mobile Phase B | Acetonitrile/Methanol/Buffer mixture | tandfonline.com |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govtandfonline.com |

| Column Temperature | 35 - 40 °C | nih.govresearchgate.net |

| UV Detection | 251 - 254 nm | nih.govtandfonline.com |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | rsc.org |

| Analysis Mode | MS and MS/MS (Product Ion Scan) | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique essential for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical substances. In the context of Anagrelide manufacturing, such impurities often include residual solvents used during synthesis and purification processes. The principle of GC-MS involves the separation of volatile compounds in the gas phase (Gas Chromatography) followed by their detection and identification based on their mass-to-charge ratio (Mass Spectrometry).

The analysis begins with the introduction of the sample, often using a headspace autosampler to efficiently sample the volatile components from the solid or liquid drug substance matrix. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.

GC-MS is a preferred method for this type of analysis due to its high sensitivity, specificity, and the extensive availability of spectral libraries for compound identification. researchgate.net It is a cornerstone of quality control, ensuring that residual solvents are below the safety limits prescribed by pharmacopeias.

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm) | Provides separation of volatile organic compounds based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Gradient, e.g., 40 °C (10 min) to 240 °C at 10 °C/min | Separates compounds with a wide range of boiling points. |

| Ion Source | Electron Impact (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

LC-NMR and LC-NMR-MS Integration

For non-volatile or thermally unstable impurities that are not amenable to GC analysis, the combination of Liquid Chromatography (LC) with Nuclear Magnetic Resonance (NMR) spectroscopy, often further integrated with Mass Spectrometry (MS), provides an exceptionally powerful tool for structural elucidation. news-medical.net The hyphenation of these techniques allows for the physical separation of impurities from the API and other components, followed by the collection of detailed structural and mass information, often without the need for cumbersome isolation. researchgate.netnews-medical.net

LC-NMR combines the high-resolution separation of HPLC with the unparalleled structure elucidation capability of NMR. mdpi.com An impurity peak of interest can be analyzed in several modes:

Continuous-flow mode: The eluent from the LC column flows directly through the NMR flow cell, providing real-time spectral data.

Stop-flow mode: The chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for extended acquisition times and more advanced 2D NMR experiments (e.g., COSY, HSQC) to determine the complete chemical structure of the impurity. mdpi.com

Loop/cartridge storage: Peaks are collected in storage loops or on solid-phase extraction (SPE) cartridges for later, offline NMR analysis. mdpi.com

The integration of MS into this setup (LC-NMR-MS) provides a third, complementary layer of data. news-medical.net MS provides the accurate molecular weight and elemental composition (via High-Resolution MS) and fragmentation data, which corroborates the structural fragments identified by NMR. researchgate.net This integrated approach is particularly valuable for characterizing novel or unexpected degradation products or process impurities, providing unambiguous structural confirmation. news-medical.netresearchgate.net

Table 2: Comparison of LC-NMR Operating Modes

| Mode | Description | Advantages | Disadvantages |

|---|---|---|---|

| Continuous Flow | NMR spectra are recorded continuously as the eluent passes through the flow cell. mdpi.com | Fast analysis time; suitable for screening. | Lower sensitivity; limited to simple 1D experiments. |

| Stop Flow | The LC pump is stopped when the impurity peak is inside the NMR probe. mdpi.com | Greatly increased sensitivity; allows for lengthy 2D NMR experiments, providing detailed structural data. mdpi.com | Time-consuming; requires stable analyte in the probe. |

| LC-SPE-NMR | Eluted peaks are trapped on individual SPE cartridges, which are then analyzed by NMR. news-medical.net | Eliminates interfering mobile phase signals; allows for solvent changes to optimize NMR acquisition. | Complex setup; potential for sample loss during trapping/elution. |

Elemental Analysis and Inorganic Impurity Assessment (e.g., ICP-MS)

Beyond organic impurities, pharmaceutical manufacturing processes must control for the presence of inorganic impurities. These can originate from various sources, including catalysts (e.g., palladium, platinum, rhodium), manufacturing equipment, or raw materials. nih.gov Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold-standard technique for this analysis, as recommended by USP General Chapters <232> and <233>. thermofisher.comacm2.com

ICP-MS is an elemental analysis technique capable of detecting most of the periodic table elements at ultra-trace levels, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. malvernpanalytical.com The process involves introducing a sample, typically digested in strong acid using a closed-vessel microwave system to retain volatile elements, into a high-temperature argon plasma. thermofisher.comacm2.com The plasma atomizes and ionizes the elements, which are then guided into a mass spectrometer and separated by their mass-to-charge ratio for quantification.

This method offers superior sensitivity and a wider dynamic range compared to older techniques, making it ideal for ensuring compliance with the strict limits set for toxicologically relevant elements. thermofisher.com For Anagrelide, which is administered orally, the permitted daily exposure (PDE) limits for various elemental impurities are clearly defined and must be adhered to for patient safety.

Table 3: Selected Elemental Impurities and PDE Limits (Oral Administration) per USP <232>

| Element | Class | Oral PDE (µ g/day ) | Common Sources |

|---|---|---|---|

| Cadmium (Cd) | 1 | 5 | Environmental contaminant |

| Lead (Pb) | 1 | 5 | Environmental contaminant, equipment leaching |

| Arsenic (As) | 1 | 15 | Environmental contaminant |

| Mercury (Hg) | 1 | 30 | Environmental contaminant |

| Palladium (Pd) | 2A | 100 | Catalyst |

| Platinum (Pt) | 2A | 100 | Catalyst |

| Nickel (Ni) | 2A | 200 | Equipment (stainless steel), catalyst |

| Copper (Cu) | 2B | 3000 | Equipment, catalyst |

Analytical Method Development and Validation for Anagrelide Impurity 1

Principles of Analytical Method Development for Pharmaceutical Impurities

The development of analytical methods for pharmaceutical impurities is a systematic process governed by stringent regulatory guidelines to ensure the quality of the final drug product. The primary goal is to create a method that is sensitive, specific, accurate, and precise for the detection and quantification of impurities, which are often present at very low concentrations. tandfonline.comasianpubs.org For a substance like Anagrelide, this involves developing a method that can effectively separate the active pharmaceutical ingredient (API) from its known and unknown impurities, including potential degradation products that may form under various stress conditions. nih.govresearchgate.net

Key principles underpinning this process include:

Understanding the Analyte: A thorough understanding of the physicochemical properties of both the API (Anagrelide) and its impurities is fundamental. This includes solubility, pKa, and UV absorbance characteristics, which guide the selection of chromatographic conditions.

Method Specificity and Stability-Indicating Nature: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other impurities, degradants, or matrix components. researchgate.net This is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net The method is considered stability-indicating if it can resolve the API peak from all the degradation product peaks. nih.gov

Regulatory Compliance: Methods must be developed and validated according to guidelines set by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the Validation of Analytical Procedures. europa.eu This ensures that the analytical method is suitable for its intended purpose, which for impurity testing includes both limit tests (quantifying if an impurity is above or below a certain level) and quantitative tests (determining the exact amount of an impurity). europa.eu

The ultimate aim is to establish a reliable and robust analytical procedure that can be consistently applied in quality control laboratories for routine analysis and stability testing of Anagrelide. tandfonline.comnih.gov

Method Validation Parameters According to ICH Guidelines (Q2(R2))

Once an HPLC method is developed, it must be rigorously validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines. europa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of Anagrelide impurities. tandfonline.comasianpubs.org The key validation parameters are detailed below.

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. For impurity methods, specificity is demonstrated by showing that there is no interference from the API, other impurities, or degradation products at the retention time of the impurity of interest. nih.gov Forced degradation studies are crucial for establishing the stability-indicating nature of the method. researchgate.net

Linearity: This establishes that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For Anagrelide impurities, linearity is typically demonstrated over a range from the limit of quantitation (LOQ) to at least 120% of the specification limit for the impurity. tandfonline.comasianpubs.org A high correlation coefficient (R²), typically >0.99, is required. tandfonline.comresearchgate.net

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. researchgate.net For Anagrelide impurities, recovery is typically expected to be within 95% to 105%. tandfonline.comresearchgate.net

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. tandfonline.com

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days or with different analysts or equipment. tandfonline.com The precision is expressed as the Relative Standard Deviation (RSD), which should typically be below 5% for impurity analysis. asianpubs.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are critical for ensuring that the method is sensitive enough to control impurities at the required low levels (e.g., <0.05%). tandfonline.comresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Typical variations include changes in mobile phase pH (e.g., ±0.1 units), flow rate (e.g., ±0.2 mL/min), and column temperature (e.g., ±5°C). nih.gov

The following table summarizes typical validation results from published methods for Anagrelide impurities.

| Validation Parameter | Study 1 nih.govresearchgate.net | Study 2 tandfonline.comresearchgate.net | Study 3 asianpubs.orgresearchgate.net |

| Linearity Range (µg/mL) | 0.05–152 | Not Specified | Not Specified |

| Correlation Coefficient (R²) | 0.9991 | > 0.995 | > 0.95 |

| Accuracy (% Recovery) | 99.4 - 100.3 | 95 - 105 | "Excellent agreement" |

| Precision (%RSD) | Intra-day: 1.1%, Inter-day: 1.5% | Intra- & Inter-day: 0.5 - 2.5% | Intra- & Inter-day: < 5% |

| LOD (µg/mL) | 0.019 | < 0.05% of test concentration | "Sufficient for estimation" |

| LOQ (µg/mL) | 0.054 | < 0.05% of test concentration | "Sufficient for estimation" |

Specificity/Selectivity and Peak Purity Assessment

Specificity in the context of analytical method validation for Anagrelide impurity 1 ensures that the method can accurately measure the analyte in the presence of other components such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. nih.govresearchgate.net This is a critical attribute for a stability-indicating method.

Forced degradation studies are a primary way to establish specificity. nih.govtandfonline.com In these studies, Anagrelide is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govresearchgate.nettandfonline.com A developed analytical method is considered specific if it can resolve the peak of this compound from the peaks of the API and any other generated degradation products. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. nih.govtandfonline.comasianpubs.org

One study details a reversed-phase HPLC method where Anagrelide was exposed to 1 M hydrochloric acid at 80°C for 48 hours and 0.1 M sodium hydroxide (B78521) to induce degradation. nih.gov The subsequent analysis demonstrated that the developed method could effectively separate the drug from its degradation products, confirming the method's specificity. nih.gov Another approach utilized a Symmetry C8 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol (B129727) to achieve excellent resolution between Anagrelide and its related substances. tandfonline.com

Peak purity assessment, often carried out using a photodiode array (PDA) detector, is another essential component of specificity. researchgate.net The purity angle and purity threshold are calculated to determine if the chromatographic peak of this compound is homogeneous and not a co-elution of multiple components. researchgate.netresearchgate.net In a validated method, the purity angle should be less than the purity threshold, indicating that the peak is pure. researchgate.net

Linearity and Range Determination

Linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For this compound, establishing linearity is crucial for accurate quantification. This is typically demonstrated by preparing a series of solutions of the impurity at different known concentrations and analyzing them with the developed method. nih.govpharmascholars.com

The relationship between the concentration and the corresponding analytical signal (e.g., peak area in HPLC) is then plotted to create a calibration curve. nih.govpharmascholars.com The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 0.999. nih.gov For instance, one study reported a linearity range of 0.05–152 μg mL⁻¹ with a correlation coefficient of 0.9991 for Anagrelide and its impurities. nih.gov Another study established linearity for Anagrelide and its impurities with a correlation coefficient greater than 0.995. tandfonline.com A separate method for Anagrelide was found to be linear in the range of 5-30 µg/mL. pharmascholars.com

The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For impurity quantification, the range typically covers from the limit of quantitation (LOQ) to 120% of the specification limit for the impurity. europa.eu

Below is a table summarizing typical linearity data for Anagrelide impurities:

| Parameter | Result |

| Linearity Range | LOQ to 300% (e.g., 0.12 μg/mL to 3.75 μg/mL) researchgate.net |

| Correlation Coefficient (R²) | > 0.995 tandfonline.comresearchgate.net |

| Linearity Assessment | Visual inspection of the plot and statistical methods (least squares regression) europa.eu |

Accuracy and Precision Studies (Repeatability, Intermediate Precision)

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added to a sample, and the percentage of the impurity recovered is calculated. pharmascholars.com For this compound, the recovery should be within a predefined acceptance range, typically 95% to 105%. tandfonline.com One study reported recovery values for Anagrelide in a pharmaceutical formulation to be between 99.4% and 100.3%. nih.gov Another study found the percentage of recovery for Anagrelide and its impurities to be between 95% and 105%. tandfonline.com

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmascholars.com It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time. pharmascholars.com

Intermediate Precision (Inter-day precision): This expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment. pharmascholars.com

For Anagrelide impurities, the RSD for both intra-day and inter-day precision is expected to be low, typically below 5%. asianpubs.org One study reported intra-day and inter-day precision RSD values for Anagrelide and its impurities to be between 0.5% and 2.5%. tandfonline.com Another study found the RSD for intra-day and inter-day precision to be consistently below 5%. asianpubs.org

A summary of accuracy and precision results is presented in the table below:

| Validation Parameter | Acceptance Criteria | Typical Result |

| Accuracy (% Recovery) | 95.0% - 105.0% tandfonline.com | 99.25% - 100.63% pharmascholars.com |

| Precision (RSD%) | ||

| Repeatability (Intra-day) | ≤ 5% asianpubs.org | 0.5% - 2.5% tandfonline.com |

| Intermediate Precision (Inter-day) | ≤ 5% asianpubs.org | 0.5% - 2.5% tandfonline.com |

Detection Limit (LOD) and Quantitation Limit (LOQ) Calculation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmascholars.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eupharmascholars.com

These limits are crucial for the analysis of impurities, as they define the lower boundaries of the method's performance. The determination of LOD and LOQ is often based on the signal-to-noise ratio, where the LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. nih.govpharmascholars.com

For Anagrelide and its impurities, several studies have reported the LOD and LOQ values. One method reported an LOD of 0.019 μg/mL and an LOQ of 0.054 μg/mL for Anagrelide. nih.gov Another study determined the LOD and LOQ for Anagrelide to be 0.08 µg/mL and 0.26 µg/mL, respectively. pharmascholars.com A method for determining degradation impurities in Anagrelide dosage forms found the LOD and LOQ to be adequate at less than 0.05% of the sample concentration. tandfonline.com

The following table provides examples of LOD and LOQ values for Anagrelide and its impurities:

| Parameter | Method | Result |

| LOD | Signal-to-Noise Ratio (3:1) | 0.019 µg/mL nih.gov |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.054 µg/mL nih.gov |

| LOD | Signal-to-Noise Ratio (3:1) | 0.08 µg/mL pharmascholars.com |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.26 µg/mL pharmascholars.com |

| LOD and LOQ | Linearity Slope Method | < 0.05% tandfonline.comresearchgate.net |

Impurity Control Strategies for Anagrelide Impurity 1

Establishing Reporting and Qualification Thresholds for Impurity 1

The International Council for Harmonisation (ICH) provides guidelines that are fundamental to establishing thresholds for impurities in new drug substances and products. ich.orgmca.gmamericanpharmaceuticalreview.com These thresholds—reporting, identification, and qualification—are determined based on the maximum daily dose of the drug. americanpharmaceuticalreview.comeuropa.eu

Reporting Threshold : This is the level above which an impurity must be reported in a regulatory submission. europa.eu For new drug substances, any impurity detected at a level greater than the reporting threshold should be documented. ich.orgmca.gm

Identification Threshold : If an impurity exceeds this threshold, its structure must be elucidated. americanpharmaceuticalreview.com

Qualification Threshold : This is the limit above which an impurity's biological safety must be established. europa.eujpionline.org If an impurity level surpasses the qualification threshold, comprehensive toxicological studies are required to justify its presence. jpionline.org

The specific thresholds for Anagrelide Impurity 1 would be determined by the maximum daily dose of Anagrelide. For example, according to ICH Q3A(R2) guidelines, for a drug with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day intake (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day intake (whichever is lower). ich.org

Table 1: Illustrative ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day | 0.15% or 1.0 mg/day |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table provides a general illustration based on ICH guidelines; specific thresholds for Anagrelide would be based on its approved maximum daily dose.

Strategies for Minimizing Impurity 1 Formation During Synthesis

This compound, identified as ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride, is a process-related impurity that can arise during the synthesis of Anagrelide. clearsynth.com Its formation is linked to specific steps in the manufacturing process, such as nitration and reduction reactions. veeprho.comgoogle.com

Strategies to minimize its formation include:

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and reaction time is crucial. For instance, in the reduction of the nitro group, controlling the temperature can prevent the formation of unwanted by-products. google.comgoogle.com

Purification of Intermediates: Purifying key intermediates in the synthesis pathway can effectively remove precursors to Impurity 1, thereby preventing its formation in subsequent steps. google.com

Use of Specific Reagents: The choice of reducing agents and solvents can significantly impact the impurity profile. For example, using stannous chloride in hydrochloric acid for the reduction step has been shown to be an effective method. google.comgoogle.com

Process Understanding and Control: A thorough understanding of the reaction mechanisms and potential side reactions allows for the implementation of critical process parameters (CPPs) to control impurity formation. grace.com

Monitoring and Control of Impurity 1 in Active Pharmaceutical Ingredients (APIs)

Continuous monitoring and stringent control of this compound in the API are essential to ensure its quality. grace.compharmtech.com

Analytical Method Development: Robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed to detect and quantify Impurity 1. researchgate.netresearchgate.net These methods must be specific, sensitive, accurate, and precise. researchgate.netnih.gov

Method Validation: The analytical methods are validated according to ICH guidelines to ensure their reliability for their intended purpose. researchgate.netresearchgate.net This includes assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov

Specification Setting: Based on the qualification thresholds and manufacturing process capabilities, a specific acceptance criterion (limit) for Impurity 1 is established in the API specification. ich.org

Routine Quality Control Testing: Each batch of Anagrelide API is tested against the established specifications to ensure that the level of Impurity 1 is within the acceptable limit. grace.com

Table 2: Typical HPLC Method Parameters for Anagrelide Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., Waters Nova Pack, 250 mm x 4.6 mm, 4 µm) researchgate.net |

| Mobile Phase | A gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724), methanol) researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection Wavelength | 254 nm researchgate.netresearchgate.net |

| Column Temperature | 35°C researchgate.net |

This table represents typical parameters; specific conditions may vary based on the validated method.

Development of Reference Standards for this compound

The availability of a well-characterized reference standard for this compound is essential for its accurate identification and quantification in both the API and the drug product. aquigenbio.comaxios-research.com

Synthesis and Isolation: The impurity is either synthesized in a laboratory or isolated from batches of the API where it is present at a higher concentration. grace.com

Structural Elucidation: The chemical structure of the impurity is confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assessment: The purity of the reference standard is determined using a highly sensitive analytical method, typically HPLC.

Certification: A comprehensive Certificate of Analysis (CoA) is generated for the reference standard, detailing its identity, purity, and other relevant characteristics. axios-research.com This certified reference standard is then used for the routine analysis of Anagrelide samples. clearsynth.comaquigenbio.com

The development and use of reference standards are critical for method validation, quality control applications, and ensuring compliance with regulatory requirements. clearsynth.comaquigenbio.comsynzeal.com

Q & A

Q. What experimental designs mitigate risks of co-eluting impurities in chromatographic analyses?

- Methodological Answer : Implement orthogonal methods (e.g., HILIC vs. RP-HPLC) to enhance resolution. Use diode-array detection (DAD) for spectral deconvolution. For complex matrices, employ 2D-LC or ion mobility spectrometry .

Methodological Best Practices

- Data Integrity : Maintain raw datasets (chromatograms, spectra) in indexed repositories with metadata (e.g., instrument settings, analyst IDs) to ensure traceability .

- Statistical Rigor : Apply ANOVA for inter-lab reproducibility studies and report confidence intervals for impurity quantification .

- Ethical Compliance : Document all synthesis and testing protocols in alignment with institutional review board (IRB) standards for chemical safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.